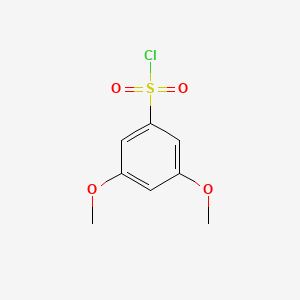

3,5-Dimethoxybenzene-1-sulfonyl chloride

Description

Significance of Sulfonyl Chlorides in Modern Chemical Synthesis

Sulfonyl chlorides are indispensable reagents in contemporary organic chemistry, serving as crucial building blocks and intermediates in a multitude of synthetic pathways. Their primary significance lies in their ability to form sulfonamides and sulfonate esters. The reaction with primary and secondary amines to yield sulfonamides is a cornerstone of medicinal chemistry, as the sulfonamide moiety is a key functional group in a wide array of therapeutic agents, including antibacterial drugs. nih.gov

Beyond pharmaceuticals, sulfonyl chlorides are vital in the production of dyes, detergents, herbicides, and elastomers. nih.gov They also function as protecting groups for amines, a critical step in multi-step organic syntheses. nih.gov Furthermore, their participation in Friedel-Crafts reactions with arenes to produce sulfones expands their synthetic utility. wikipedia.org The versatility of these compounds is a testament to their established importance in both laboratory-scale research and industrial chemical manufacturing. marketpublishers.comquora.com

Table 1: Examples of Common Arylsulfonyl Chlorides and Their Primary Applications

| Compound Name | Abbreviation | Primary Application |

|---|---|---|

| p-Toluenesulfonyl chloride | TsCl | Preparation of sulfonamides and sulfonate esters; protecting group |

| Benzenesulfonyl chloride | BsCl | Synthesis of sulfonamides, sulfones, and as a reagent in the Hinsberg test |

| Nosyl chloride | NsCl | Protecting group for amines, readily cleaved under mild conditions |

Historical Context of Arylsulfonyl Chloride Research

The study and application of arylsulfonyl chlorides have a history rooted in the foundational developments of organic sulfur chemistry. Early preparative methods established in the late 19th and early 20th centuries included the reaction of sulfonic acids or their salts with chlorinating agents like phosphorus pentachloride and thionyl chloride. google.comorgsyn.org A significant industrial method involves the direct chlorosulfonation of aromatic compounds, such as the reaction of benzene (B151609) with chlorosulfonic acid to produce benzenesulfonyl chloride. wikipedia.orgwikipedia.org

The importance of this class of compounds surged dramatically following the discovery of the antibacterial properties of sulfonamide drugs, heralded by the work of Domagk, Mietzsch, and Klarer on Prontosil in the 1930s. nih.gov This seminal discovery catalyzed extensive research into the synthesis of various arylsulfonyl chlorides as precursors to novel sulfonamide-based pharmaceuticals, cementing their role in medicinal chemistry. nih.gov Over the years, research has continued to refine synthesis methods, such as the use of diazonium salts, to improve yields, safety, and environmental compatibility. acs.orgresearchgate.net

Scope and Research Focus on 3,5-Dimethoxybenzene-1-sulfonyl Chloride

While the family of arylsulfonyl chlorides is broad, this article narrows its focus to a specific, functionalized member: this compound. This compound is distinguished by the presence of two methoxy (B1213986) groups (-OCH₃) on the benzene ring, positioned meta to the sulfonyl chloride group. These electron-donating methoxy groups can influence the reactivity of the sulfonyl chloride and provide additional sites for chemical modification.

The research focus on this particular molecule centers on its use as a specialized reagent in organic synthesis, where its unique electronic and structural properties can be leveraged to achieve specific synthetic goals. Its properties are summarized in the table below.

Table 2: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₈H₉ClO₄S |

| Molecular Weight | 236.67 g/mol |

| Appearance | Solid |

| InChIKey | YJDHWSWHDQCMRG-UHFFFAOYSA-N |

Structure

3D Structure

Properties

CAS No. |

80563-82-2 |

|---|---|

Molecular Formula |

C8H11ClO4S |

Molecular Weight |

238.69 g/mol |

IUPAC Name |

1,6-dimethoxycyclohexa-2,4-diene-1-sulfonyl chloride |

InChI |

InChI=1S/C8H11ClO4S/c1-12-7-5-3-4-6-8(7,13-2)14(9,10)11/h3-7H,1-2H3 |

InChI Key |

SMVJRAIGMMKIGN-UHFFFAOYSA-N |

SMILES |

COC1=CC(=CC(=C1)S(=O)(=O)Cl)OC |

Canonical SMILES |

COC1C=CC=CC1(OC)S(=O)(=O)Cl |

solubility |

not available |

Origin of Product |

United States |

Mechanistic Investigations of Sulfonyl Chloride Reactivity

Nucleophilic Substitution at the Sulfonyl Sulfur Center

Nucleophilic substitution reactions on the sulfonyl group of 3,5-Dimethoxybenzene-1-sulfonyl chloride involve the displacement of the chloride leaving group by a nucleophile. The nature of the transition state and the potential for intermediate formation are key aspects of these mechanistic studies.

For most arenesulfonyl chlorides, nucleophilic substitution is generally understood to proceed through a bimolecular nucleophilic substitution (S_N2) mechanism. nih.gov This pathway involves a concerted process where the nucleophile attacks the sulfur center as the chloride ion departs, passing through a single trigonal bipyramidal transition state. mdpi.comnih.gov Kinetic studies on various arenesulfonyl chlorides support a bimolecular process. mdpi.comkoreascience.kr Theoretical studies, particularly Density Functional Theory (DFT) calculations on the chloride-chloride isotopic exchange reaction in arenesulfonyl chlorides, have corroborated that the reaction proceeds via a single transition state, which is characteristic of an S_N2 mechanism. mdpi.comnih.gov

The reaction is believed to be a synchronous process, although the degree of bond-making (nucleophile-sulfur) and bond-breaking (sulfur-chloride) in the transition state can vary. For the solvolysis of many sulfonyl chlorides, a concerted S_N2 process is the proposed mechanism. mdpi.com

While the S_N2 pathway is common for chloride displacement, an alternative stepwise addition-elimination (A-E) mechanism becomes relevant, particularly in halide exchange reactions with more electronegative nucleophiles like fluoride (B91410). mdpi.comnih.gov This mechanism involves two steps:

Addition: The nucleophile attacks the electrophilic sulfur atom to form a pentacoordinate, hypervalent intermediate known as a sulfurane. This trigonal bipyramidal intermediate (TBPI) is a true reaction intermediate, not a transition state. mdpi.com

Elimination: The leaving group departs from the sulfurane intermediate to form the final product.

DFT studies have shown that while chloride exchange in arenesulfonyl chlorides follows an S_N2 pathway, the analogous fluoride exchange reaction proceeds via the A-E mechanism, involving the formation of a difluorosulfurandioxide intermediate. mdpi.comnih.gov The propensity for an A-E mechanism is influenced by the ability of the substituents and the incoming nucleophile to stabilize the hypervalent sulfur intermediate.

Solvent plays a crucial role in the solvolysis of sulfonyl chlorides. The rate of reaction is sensitive to both the solvent's nucleophilicity and its ionizing power. mdpi.comkoreascience.kr The extended Grunwald-Winstein equation is often applied to correlate solvolysis rates and elucidate the mechanism. mdpi.comkoreascience.kr

The Kinetic Solvent Isotope Effect (KSIE), determined by comparing reaction rates in a protonated solvent (e.g., H₂O or CH₃OH) versus its deuterated counterpart (e.g., D₂O or CH₃OD), provides insight into the transition state structure. For S_N2 reactions where the solvent acts as a nucleophile, KSIE values are typically greater than 1. koreascience.kr For instance, the solvolysis of trans-β-styrenesulfonyl chloride yielded KSIE values of 1.46 (kH₂O/kD₂O) and 1.76 (kMeOH/kMeOD), consistent with an S_N2 process. mdpi.com For 4-(acetylamino)-1-naphthalenesulfonyl chloride, the KSIE (kCH₃OH/kCH₃OD) was found to be 1.75, suggesting a dissociative S_N2 mechanism with some S_N1 character. koreascience.kr Studies on a series of 4-X-benzenesulfonyl chlorides have shown that the KSIE varies systematically with the electronic nature of the substituent, giving linear correlations with Hammett σ values. cdnsciencepub.com This indicates that the degree of bond-making required to achieve a critical charge on the leaving group in the transition state is influenced by the aromatic substituents. cdnsciencepub.com

Table 1: Representative Kinetic Solvent Isotope Effects (KSIE) for Arenesulfonyl Chloride Solvolysis

| Compound | Solvent Pair | KSIE (k_H/k_D) | Proposed Mechanism | Reference |

|---|---|---|---|---|

| trans-β-styrenesulfonyl chloride | H₂O/D₂O | 1.46 | S_N2 | mdpi.com |

| trans-β-styrenesulfonyl chloride | CH₃OH/CH₃OD | 1.76 | S_N2 | mdpi.com |

Influence of Aromatic Substituents on Reaction Rates and Stereochemistry

Aromatic substituents significantly impact the reactivity of the sulfonyl chloride group by altering the electrophilicity of the sulfur atom. The effect of these substituents can be quantified using the Hammett equation.

For the chloride-chloride exchange reaction in a series of para- and meta-substituted arenesulfonyl chlorides, a positive ρ-value of +2.02 was determined. nih.govnih.gov This positive value indicates that the reaction is accelerated by electron-withdrawing groups and decelerated by electron-donating groups. nih.govsemanticscholar.org Electron-withdrawing substituents increase the positive charge on the sulfur atom, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups reduce the electrophilicity of the sulfur, slowing the reaction rate. mdpi.com For example, a 3-CF₃ group (electron-withdrawing) increases the exchange rate tenfold compared to the unsubstituted compound, while a 4-Me₂N group (electron-donating) slows the rate by a factor of twelve. nih.govsemanticscholar.org

Table 2: Relative Rates of Chloride Exchange for Substituted Arenesulfonyl Chlorides

| Substituent (X) in X-C₆H₄SO₂Cl | Hammett Constant (σ) | Relative Rate (k/k_H) | Effect | Reference |

|---|---|---|---|---|

| 4-NMe₂ | -0.66 | 0.08 | Electron-Donating (Rate Decreasing) | nih.govsemanticscholar.org |

| 4-MeO | -0.27 | - | Electron-Donating (Rate Decreasing) | cdnsciencepub.com |

| 4-Me | -0.17 | 0.50 | Electron-Donating (Rate Decreasing) | semanticscholar.org |

| H | 0.00 | 1.00 | Reference | semanticscholar.org |

| 3-CF₃ | 0.43 | ~10 | Electron-Withdrawing (Rate Increasing) | nih.govsemanticscholar.org |

Theoretical and Computational Analyses of Electronic Structure and Reactivity

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex mechanisms of sulfonyl chloride reactions.

DFT calculations have been successfully employed to investigate the electronic properties and reaction pathways of sulfonyl chlorides and related dimethoxybenzene derivatives. nih.govbohrium.comresearchgate.net These studies provide detailed insights into the geometries of ground states, transition states, and intermediates, as well as the associated activation energies. mdpi.comnih.gov

For the chloride-chloride exchange reaction in arenesulfonyl chlorides, DFT studies confirmed that the reaction proceeds via a concerted S_N2 mechanism with a single transition state. mdpi.comnih.gov In contrast, for the fluoride exchange, DFT calculations revealed a stepwise addition-elimination (A-E) mechanism, identifying a stable pentacoordinate difluorosulfurandioxide intermediate. mdpi.comnih.gov These computational findings are crucial for distinguishing between the two competing pathways.

DFT calculations on dimethoxybenzene derivatives have been used to analyze electronic properties such as HOMO-LUMO energy gaps and molecular electrostatic potentials (MEPs), which are indicators of thermodynamic stability and reactivity. nih.govbohrium.comresearchgate.net The B3LYP functional is often found to be reliable for these systems. nih.govresearchgate.net Such calculations for this compound would provide a detailed picture of the electron distribution in the molecule, confirming the electronic effects of the methoxy (B1213986) groups and quantifying the electrophilicity of the sulfonyl sulfur atom.

X-ray Absorption Spectroscopy (XAS) for Electronic Structure Elucidation

X-ray Absorption Spectroscopy (XAS) at the sulfur K-edge is a powerful experimental technique for directly probing the electronic structure of sulfonyl compounds. dntb.gov.ua It provides a measure of the empty low-lying molecular orbitals by exciting a core 1s electron to unoccupied orbitals, revealing details about bonding and orbital hybridization. dntb.gov.uaacs.org For aryl sulfonyl chlorides like this compound, the presence of the aromatic ring has a significant impact on the electronic structure and spectroscopy of the sulfonyl group. dntb.gov.ua

Analysis of S K-edge XAS spectra, in conjunction with Density Functional Theory (DFT) calculations, indicates that the lowest unoccupied molecular orbital (LUMO) in aryl sulfonyl chlorides is the S-Cl σ* antibonding orbital. dntb.gov.ua The spectra show that this S-Cl σ* orbital is significantly affected by mixing with the aryl π* manifold. dntb.gov.uacdnsciencepub.com This interaction lowers the energy of the S-Cl σ* orbital, an effect that can be quantified directly from the XAS spectra. dntb.gov.uacdnsciencepub.com The profound variations in the spectral shape and absorption edge position are strongly influenced by the local structure and orbital hybridisation around the sulfur atom. acs.org

Hyperconjugation and its Impact on S-Cl Bond Cleavage

The mixing of the aryl π* system with the S-Cl σ* orbital, observed via XAS, is best described as a form of excited-state hyperconjugation. dntb.gov.uacdnsciencepub.com This interaction involves the delocalization of electron density from the filled aryl π orbitals into the empty S-Cl σ* orbital. Such delocalization effectively weakens the S-Cl bond, lowering the energy required for its cleavage. dntb.gov.ua

This hyperconjugative effect is particularly pronounced in sulfonyl chlorides compared to other sulfonyl derivatives (e.g., sulfonic acids or sulfones). dntb.gov.ua The energy of the S-Cl σ* orbital is lowered by approximately 0.5 eV due to this mixing, which has a direct consequence on the compound's photoreactivity. dntb.gov.uacdnsciencepub.com The enhancement of photolytic S-Cl bond cleavage in aryl sulfonyl chlorides compared to their alkyl counterparts is attributed to this excited-state hyperconjugation, which provides an efficient pathway for dissociation. dntb.gov.ua For this compound, the electron-donating methoxy groups are expected to further enrich the aryl π system, potentially modulating the extent of this hyperconjugative interaction.

NBO/NRT Analysis of Bonding Interactions and Valence

Natural Bond Orbital (NBO) analysis is a computational method that transforms the complex, delocalized molecular orbitals from a quantum chemical calculation into a set of localized one-center (lone pairs) and two-center (bonds) orbitals. uni-muenchen.dewikipedia.org This provides a chemically intuitive picture that corresponds closely to the classical Lewis structure. uni-muenchen.dewisc.edu NBO analysis for this compound would provide quantitative details on the key bonding interactions.

The primary outputs of an NBO analysis include:

Bonding Orbitals: The analysis would characterize the polar covalent σ(S-Cl) and σ(S-C) bonds, providing details on their hybridization and polarization towards the more electronegative atoms. It would also describe the S=O double bonds and the bonds within the aromatic ring and methoxy groups.

Lone Pairs: It would identify the lone pairs on the oxygen and chlorine atoms, detailing their hybrid character (e.g., s, p character). ijnc.ir

Delocalization Effects: A key feature of NBO is the analysis of delocalization via second-order perturbation theory. uni-muenchen.de This would quantify the energetic importance of interactions between filled "donor" NBOs (like the lone pairs on the methoxy oxygens or the π-bonds of the benzene (B151609) ring) and empty "acceptor" NBOs. A critical interaction to examine would be the donation of electron density from the p-type lone pairs of the chlorine atom or the aryl π-system into the antibonding σ*(S-Cl) orbital. The magnitude of this donor-acceptor interaction energy (E(2)) would directly correlate with the weakening of the S-Cl bond and the propensity for its cleavage. aiu.edu

Natural Resonance Theory (NRT) is an extension of NBO that can be used to evaluate the relative weights of various resonance structures, providing a quantitative picture of electron delocalization.

Analysis of Steric and Inductive Effects on Arene Sulfonyl Chloride Reactivity

The reactivity of arenesulfonyl chlorides in nucleophilic substitution reactions is governed by a combination of steric and electronic (inductive and resonance) effects imparted by the substituents on the aromatic ring. semanticscholar.org For this compound, the two methoxy groups are in meta positions relative to the sulfonyl chloride group.

Steric Effects: Unlike ortho-substituted arenesulfonyl chlorides, where bulky groups can cause a "positive steric effect" by creating a rigid, compressed ground state structure that is closer to the transition state, the 3,5-substitution pattern does not impose significant direct steric hindrance on the sulfonyl group. dntb.gov.uasemanticscholar.org Therefore, the reactivity of this compound is expected to be primarily dictated by electronic factors.

The influence of substituents on the solvolysis rates of arenesulfonyl chlorides often follows the Hammett equation, which provides a quantitative measure of these electronic effects. dntb.gov.uanih.gov

| Substituent (X) in X-C₆H₄SO₂Cl | Hammett Constant (σ) | Relative Solvolysis Rate (krel) |

|---|---|---|

| p-OCH₃ | -0.27 | 0.45 |

| p-CH₃ | -0.17 | 0.66 |

| H | 0.00 | 1.00 |

| p-Br | +0.23 | 2.10 |

| p-NO₂ | +0.78 | 12.1 |

Note: Data are representative values for hydrolysis and illustrate the trend. Actual values may vary with reaction conditions.

Characterization of Reaction Intermediates and Transition States

Spectroscopic Identification of Intermediates

The direct observation and characterization of short-lived intermediates in the reactions of sulfonyl chlorides are challenging but can be achieved using time-resolved spectroscopic techniques. Methods like transient absorption and time-resolved resonance Raman spectroscopy are invaluable for this purpose. cdnsciencepub.com

For reactions of this compound, such as photolysis or rapid solvolysis, these techniques could be employed to detect and identify transient species. Upon laser flash photolysis, for instance, a transient absorption spectrum could reveal the formation of a sulfonyl radical (ArSO₂•) resulting from the homolytic cleavage of the S-Cl bond. researchgate.net Alternatively, in heterolytic pathways, charged intermediates such as sulfonyl cations (ArSO₂⁺) or hypervalent sulfurane intermediates could potentially be observed. researchgate.net While the formation of sulfonyl cations is generally unfavorable, electron-rich substrates may promote such pathways. researchgate.net In hydrolysis reactions, anionic intermediates of the type [HO-SO₂(Cl)Ar]⁻ have been proposed, particularly for arenesulfonyl chlorides with electron-withdrawing groups. researchgate.net

Computational Modeling of Transition States

Computational chemistry, particularly DFT, is a cornerstone for elucidating the structure and energetics of transition states that are inaccessible to direct experimental observation. dntb.gov.uasemanticscholar.org For nucleophilic substitution at the sulfonyl group, two primary mechanisms are considered: a concerted Sₙ2-type mechanism and a stepwise addition-elimination mechanism involving a hypervalent intermediate.

DFT studies of the chloride-chloride exchange reaction in arenesulfonyl chlorides have shown that the reaction proceeds via a single, synchronous Sₙ2 transition state. dntb.gov.uasemanticscholar.org This transition state is characterized by a trigonal bipyramidal geometry around the central sulfur atom, with the incoming and outgoing nucleophiles occupying the apical positions. cdnsciencepub.com For the solvolysis of this compound, computational modeling would involve locating this transition state on the potential energy surface and calculating its geometry, vibrational frequencies, and energy relative to the reactants. This allows for the determination of key thermodynamic activation parameters. cdnsciencepub.com

| Substrate | Reaction | ΔH‡ (kcal/mol) | ΔS‡ (cal·mol⁻¹·K⁻¹) | Proposed Mechanism |

|---|---|---|---|---|

| Benzenesulfonyl chloride | Hydrolysis in H₂O | 16.5 | -13 | Sₙ2 |

| p-Methoxybenzenesulfonyl chloride | Hydrolysis in H₂O | 17.6 | -10 | Sₙ2 (looser TS) |

| p-Nitrobenzenesulfonyl chloride | Hydrolysis in H₂O | 15.4 | -19 | Sₙ2 (tighter TS) |

| Methanesulfonyl chloride | Hydrolysis in H₂O | 18.1 | -10 | Sₙ2 |

Note: The data are derived from experimental solvolysis studies and provide context for the values that would be sought in a computational study of this compound. nih.govmdpi.com

Formation and Reactivity of Sulfene (B1252967) Intermediates

The formation of sulfene intermediates (R₂C=SO₂) from sulfonyl chlorides is a well-established reaction pathway in organic chemistry. However, this reactivity is contingent upon a specific structural feature within the sulfonyl chloride molecule: the presence of at least one hydrogen atom on the α-carbon (the carbon atom directly attached to the sulfonyl group). For the subject compound, this compound, this structural requirement is not met.

As an aryl sulfonyl chloride, the sulfonyl group in this compound is bonded directly to a carbon atom that is part of the aromatic ring. This α-carbon is sp²-hybridized and does not possess any attached hydrogen atoms that can be removed by a base to initiate the elimination reaction. Consequently, this compound does not form a sulfene intermediate through the conventional base-induced dehydrochlorination mechanism. Its reactivity is instead dominated by nucleophilic substitution at the sulfur atom. mdpi.com

The generalized mechanism for sulfene formation is primarily relevant to alkanesulfonyl chlorides that contain α-hydrogens. wikipedia.org When treated with a base, typically a tertiary amine like triethylamine (B128534), an E2-type elimination occurs. The base abstracts an acidic α-proton, leading to the formation of a carbanion intermediate, which then rapidly eliminates a chloride ion to yield the highly reactive sulfene. acs.orgnih.gov

R-CH₂-SO₂Cl + :B ⇌ R-⁻CH-SO₂Cl + HB⁺ → R-CH=SO₂ (Sulfene) + Cl⁻

These sulfene intermediates are highly electrophilic and unstable, reacting swiftly with any available nucleophiles in the reaction mixture, a process known as "trapping". mdpi.comresearchgate.net For instance, in the presence of alcohols or amines, sulfenes will react to form sulfonate esters or sulfonamides, respectively.

The table below contrasts the structural characteristics of sulfonyl chlorides concerning their ability to form sulfene intermediates.

| Compound | Structure | Presence of α-Hydrogens | Ability to Form Sulfene Intermediate |

|---|---|---|---|

| This compound | (CH₃O)₂C₆H₃SO₂Cl | No | No |

| Methanesulfonyl chloride | CH₃SO₂Cl | Yes (3) | Yes |

| Phenylmethanesulfonyl chloride | C₆H₅CH₂SO₂Cl | Yes (2) | Yes |

| 2-Methyl-2-propanesulfonyl chloride | (CH₃)₃CSO₂Cl | No | No (undergoes solvolysis-decomposition) nih.gov |

Applications of 3,5 Dimethoxybenzene 1 Sulfonyl Chloride in Complex Molecular Synthesis

Development of Sulfonamide Derivatives

The synthesis of sulfonamides is a cornerstone of pharmaceutical development. The reaction of 3,5-dimethoxybenzene-1-sulfonyl chloride with primary or secondary amines is a direct and efficient method for creating a diverse range of sulfonamide compounds. ucl.ac.uk

The most common application of this compound is its reaction with amines to form N-substituted sulfonamides. This transformation, known as sulfonylation or amidation, typically proceeds by reacting the sulfonyl chloride with a primary or secondary amine in the presence of a base. ucl.ac.uknih.gov The base, often pyridine (B92270) or triethylamine (B128534), serves to neutralize the hydrochloric acid generated during the reaction. bath.ac.uk

The reaction involves the nucleophilic attack of the amine's nitrogen atom on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion. This method is broadly applicable to a wide array of amines, including aromatic amines like aniline (B41778) and 4-chloroaniline, as well as aliphatic amines such as benzylamine. For instance, the reaction between benzenesulfonyl chloride and aniline has been reported to proceed in diethyl ether or using triethylamine as a base in THF to yield N-phenylbenzenesulfonamide. This general procedure is readily adaptable for this compound.

| Amine Reactant | Product Name | Typical Reaction Conditions |

| Aniline | N-phenyl-3,5-dimethoxybenzenesulfonamide | Pyridine or Triethylamine, Dichloromethane (B109758) (DCM) or Tetrahydrofuran (B95107) (THF), Room Temperature |

| 4-Chloroaniline | N-(4-chlorophenyl)-3,5-dimethoxybenzenesulfonamide | Pyridine or Triethylamine, DCM or THF, Room Temperature |

| Benzylamine | N-benzyl-3,5-dimethoxybenzenesulfonamide | Pyridine or Triethylamine, DCM or THF, Room Temperature |

Solid-phase synthesis (SPS) is a powerful technique for generating large libraries of compounds for drug discovery. nih.gov This methodology can be adapted for the synthesis of sulfonamides using sulfonyl chlorides. In a typical approach, an amino group, which is attached to a solid support (resin), is reacted with a sulfonyl chloride. diva-portal.org This allows for the use of excess reagents and simplified purification, as byproducts and unreacted starting materials can be washed away from the resin-bound product. diva-portal.org

For example, a library of benzylamine-derived sulfonamides has been constructed using solid-phase synthesis, demonstrating the utility of this approach in creating potent thrombin inhibitors. nih.gov The general strategy involves coupling an amine to a resin, followed by reaction with a sulfonyl chloride like this compound. The final sulfonamide product is then cleaved from the solid support. This method offers advantages in purification and allows for the introduction of diversity at the final stage of the synthesis. diva-portal.org

Modern synthetic chemistry emphasizes the development of more sustainable and efficient "one-pot" reactions. researchgate.net Catalytic oxidative strategies allow for the synthesis of sulfonamides from thiols, bypassing the need to isolate the often unstable sulfonyl chloride intermediates. ucl.ac.uk In this approach, a thiol (such as 3,5-dimethoxythiophenol) is oxidized in situ to the corresponding sulfonyl chloride, which then immediately reacts with an amine present in the same reaction vessel. researchgate.net

One such method employs sodium dichloroisocyanurate dihydrate (NaDCC·2H₂O) as an efficient oxidant to convert thiols to sulfonyl chlorides in sustainable solvents like water or ethanol. researchgate.net This in situ generated sulfonyl chloride is then trapped by an amine to afford the desired sulfonamide in good to excellent yields. researchgate.net Another strategy involves the copper-catalyzed conversion of aromatic carboxylic acids into sulfonyl chlorides, which can then undergo amination in a one-pot procedure. princeton.edu These methods represent a greener and more practical approach to sulfonamide synthesis. researchgate.net

Biaryl sulfonamides are an important class of compounds in medicinal chemistry. The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds between aryl groups. researchgate.netresearchgate.net This reaction can be employed to synthesize biaryl sulfonamides. One strategy involves preparing a sulfonamide that contains a halogenated aryl ring (e.g., from the reaction of this compound with a bromoaniline). This halogenated sulfonamide can then be coupled with an arylboronic acid using a palladium catalyst to form the biaryl product. beilstein-journals.org

A more advanced, three-component approach uses sulfuric chloride as a source of the sulfonyl group in a palladium-catalyzed reaction. nih.gov In this method, a secondary amine, an arylboronic acid, and sulfuric chloride are coupled together. The reaction proceeds via the in situ generation of a sulfamoyl chloride, which then undergoes a Suzuki-Miyaura coupling with the boronic acid to yield the final sulfonamide product. nih.gov This redox-neutral process demonstrates high functional group tolerance and provides a versatile route to diverse sulfonamides. nih.gov

| Reactant 1 | Reactant 2 | Catalyst/Reagents | Product Type |

| N-(4-bromophenyl)-3,5-dimethoxybenzenesulfonamide | Phenylboronic acid | Pd Catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., S-Phos), Base (e.g., K₃PO₄) | Biaryl Sulfonamide |

| Dibenzylamine | Phenylboronic acid | Sulfuric Chloride (SO₂Cl₂), Pd Catalyst, Base | Tri-substituted Sulfonamide |

Role in Sulfonate Ester Formation

In addition to forming sulfonamides, sulfonyl chlorides are key reagents for the synthesis of sulfonate esters through reaction with alcohols. Sulfonate esters are valuable synthetic intermediates, primarily because the sulfonate group is an excellent leaving group in nucleophilic substitution and elimination reactions. youtube.com

The formation of a sulfonate ester from the reaction of this compound with an alcohol is a nucleophilic substitution reaction at the sulfur atom. eurjchem.comyoutube.com The mechanism involves the alcohol's oxygen atom acting as a nucleophile, attacking the electrophilic sulfur center of the sulfonyl chloride. youtube.com This attack displaces the chloride ion, which is a good leaving group. youtube.com

The reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine. youtube.com The base serves two purposes: it may catalyze the reaction, and it neutralizes the HCl that is formed as a byproduct. youtube.com The initial nucleophilic attack results in a protonated intermediate. The base then deprotonates this intermediate to yield the neutral sulfonate ester product. youtube.com A key feature of this reaction is that it proceeds with retention of configuration at the alcohol's stereocenter, as the carbon-oxygen bond of the alcohol is not broken during the process. youtube.com

Comparative Reactivity with Other Sulfonylating Agents

The reactivity of arylsulfonyl chlorides is significantly influenced by the electronic nature of the substituents on the aromatic ring. In the case of this compound, the two methoxy (B1213986) groups at the meta positions exert an electron-donating effect through resonance, increasing the electron density on the benzene (B151609) ring. However, due to their position, their primary influence on the sulfonyl group is a weak electron-withdrawing inductive effect (-I).

In comparison to other common sulfonylating agents, the following reactivity trends can be considered:

p-Toluenesulfonyl chloride (TsCl) : The methyl group in TsCl is weakly electron-donating. The reactivity of this compound is expected to be similar to or slightly less than that of TsCl due to the competing inductive effects of the methoxy groups.

Benzenesulfonyl chloride (BsCl) : As an unsubstituted standard, its reactivity is a baseline. The methoxy groups in this compound are expected to slightly decrease its reactivity relative to benzenesulfonyl chloride in nucleophilic substitution reactions.

Nitrobenzenesulfonyl chlorides (e.g., o-NBS-Cl, p-NBS-Cl) : The nitro group is a strong electron-withdrawing group, which significantly increases the electrophilicity of the sulfur atom. Consequently, nitrobenzenesulfonyl chlorides are much more reactive towards nucleophiles than this compound. cdnsciencepub.com

Kinetic studies on the solvolysis of various substituted benzenesulfonyl chlorides have shown that electron-donating groups generally decrease the reaction rate, while electron-withdrawing groups increase it. cdnsciencepub.comacs.org This is consistent with a bimolecular nucleophilic displacement mechanism where the attack of the nucleophile on the sulfur atom is the rate-determining step. acs.org Therefore, this compound is considered a moderately reactive sulfonylating agent.

| Sulfonylating Agent | Substituent Effect | Expected Relative Reactivity |

|---|---|---|

| p-Nitrobenzenesulfonyl chloride | Strongly Electron-Withdrawing (-NO2) | Highest |

| Benzenesulfonyl chloride | Neutral (Unsubstituted) | Intermediate |

| p-Toluenesulfonyl chloride | Weakly Electron-Donating (-CH3) | Intermediate |

| This compound | Weakly Electron-Withdrawing (Inductive, -OCH3 x2) | Lower |

Application as Protecting Groups in Organic Synthesis

Based on a review of available scientific literature, there is no documented evidence of this compound being utilized as a protecting group for α-amino acids in peptide synthesis. Standard methodologies typically employ other sulfonyl-based protecting groups when such a strategy is desired.

The use of this compound for the protection of the arginine side chain guanidino group is not described in the scientific literature. Peptide synthesis protocols rely on a well-established set of arylsulfonyl protecting groups for arginine, such as Tosyl (Tos), 4-methoxy-2,3,6-trimethylbenzenesulfonyl (Mtr), 2,2,5,7,8-pentamethylchroman-6-sulfonyl (Pmc), and 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf). The selection of these specific groups is based on their cleavage lability under acidic conditions compatible with different solid-phase peptide synthesis (SPPS) strategies.

This compound reacts with primary and secondary amines in the presence of a base to form stable sulfonamides. This reaction serves as a method for introducing a protected nitrogen functionality into a molecule. The resulting N-(3,5-dimethoxyphenylsulfonyl) group is generally stable to a range of chemical conditions.

The reaction, known as sulfonylation, is a standard transformation for sulfonyl chlorides. ncert.nic.in The stability of the resulting sulfonamide bond allows it to serve as a protecting group for amines during subsequent synthetic steps. Cleavage of the 3,5-dimethoxybenzenesulfonyl group from nitrogen, if required, would typically necessitate strongly acidic or reductive conditions, though specific protocols for this particular substituent are not widely documented.

Precursor for Other Sulfur-Containing Functional Groups

Sulfones: this compound is a valuable precursor for the synthesis of unsymmetrical diaryl sulfones. One of the most effective methods is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. nih.govresearchgate.netchemrevlett.com In this reaction, the sulfonyl chloride is coupled with an aryl boronic acid in the presence of a palladium catalyst and a base to form the C-S bond of the sulfone. This method is highly versatile and tolerates a wide range of functional groups on both coupling partners. amazonaws.com

General Reaction Scheme for Sulfone Synthesis: Ar-B(OH)₂ + 3,5-(MeO)₂C₆H₃SO₂Cl --(Pd catalyst, Base)--> Ar-SO₂-C₆H₃(OMe)₂-3,5

Sulfonyl Fluorides: The conversion of this compound into the corresponding 3,5-dimethoxybenzene-1-sulfonyl fluoride (B91410) can be achieved through a halogen exchange (HALEX) reaction. This is typically accomplished by treating the sulfonyl chloride with a fluoride salt, such as potassium fluoride (KF) or potassium bifluoride (KHF₂). organic-chemistry.org The reaction can be performed in various solvents, including biphasic systems like water/acetone, and often proceeds under mild conditions to give the sulfonyl fluoride in high yield. researchgate.net Sulfonyl fluorides are generally more stable towards hydrolysis than their chloride counterparts and are important reagents in their own right, particularly in the context of SuFEx (Sulfur(VI) Fluoride Exchange) click chemistry. organic-chemistry.org

| Starting Material | Reaction Type | Key Reagents | Product |

|---|---|---|---|

| This compound | Suzuki-Miyaura Coupling | Ar-B(OH)₂, Pd Catalyst, Base | 3,5-Dimethoxyphenyl Aryl Sulfone |

| Halogen Exchange (HALEX) | KF or KHF₂ | 3,5-Dimethoxybenzene-1-sulfonyl Fluoride |

Preparation of Sulfonyl Hydrazides

This compound serves as a crucial starting material for the synthesis of 3,5-dimethoxybenzenesulfonyl hydrazide. This transformation is typically achieved through the reaction of the sulfonyl chloride with hydrazine (B178648). A common method involves the slow addition of the sulfonyl chloride to a solution of hydrazine hydrate (B1144303) in a suitable solvent, such as tetrahydrofuran, at reduced temperatures to control the exothermic nature of the reaction. The use of an excess of hydrazine hydrate is common, with one equivalent acting as the nucleophile and a second as a base to neutralize the hydrochloric acid byproduct.

A general procedure for the synthesis of sulfonyl hydrazides from sulfonyl chlorides involves dissolving hydrazine hydrate in a solvent like tetrahydrofuran and then slowly adding the sulfonyl chloride. The reaction mixture is typically stirred at a low temperature (e.g., -8°C) for a short period. After the reaction is complete, the product can be extracted with an organic solvent like ethyl acetate, and the crude product purified by column chromatography. chemicalbook.com In an industrial setting, the reaction can also be carried out in aqueous solutions, where careful control of pH and temperature is necessary to ensure high yields and purity of the resulting water-insoluble organic sulfonyl hydrazide. google.com

The resulting sulfonyl hydrazides are stable compounds and have significant applications in organic synthesis, including as reagents for the formation of other functional groups. mdpi.com

Table 1: General Reaction Conditions for Sulfonyl Hydrazide Synthesis

| Parameter | Condition |

| Reactants | Aryl sulfonyl chloride, Hydrazine hydrate |

| Solvent | Tetrahydrofuran or aqueous solution |

| Temperature | -8°C to 20°C |

| Reaction Time | 30 minutes to 1 hour |

| Work-up | Extraction and/or filtration |

| Purification | Column chromatography or recrystallization |

Formation of Arylthiols

A significant application of this compound is in the preparation of the corresponding arylthiol, 3,5-dimethoxythiophenol. A widely used method for this conversion is the reduction of the sulfonyl chloride with triphenylphosphine (B44618). This reaction is valued for its simplicity, speed, and chemoselectivity. organic-chemistry.org

The reaction is typically carried out by treating the arylsulfonyl chloride with triphenylphosphine in a solvent such as toluene (B28343) under a nitrogen atmosphere. The reaction is often highly exothermic and proceeds rapidly, usually within 15 minutes. organic-chemistry.orgresearchgate.net The process is compatible with a variety of functional groups, including nitro groups and halogens, which might be sensitive to other reducing agents. organic-chemistry.org The general procedure involves adding triphenylphosphine in portions to a solution of the arylsulfonyl chloride in anhydrous toluene. After a short stirring period, the reaction mixture is worked up by extraction with an aqueous base (e.g., 10% NaOH) to isolate the thiolate salt. Subsequent acidification of the aqueous layer precipitates the arylthiol, which can then be extracted with an organic solvent. organic-chemistry.org While efficient, a notable aspect of this method is the requirement for three equivalents of triphenylphosphine, which impacts the atom economy of the process. organic-chemistry.org

Table 2: Yields of Arylthiols from Various Arylsulfonyl Chlorides using Triphenylphosphine

| Entry | Starting Arylsulfonyl Chloride | Product | Yield (%) |

| 1 | 4-Methylbenzenesulfonyl chloride | 4-Methylthiophenol | 94 |

| 2 | Benzenesulfonyl chloride | Thiophenol | 89 |

| 3 | 4-Nitrobenzenesulfonyl chloride | 4-Nitrothiophenol | 82 |

| 4 | 4-Chlorobenzenesulfonyl chloride | 4-Chlorothiophenol | 87 |

| 5 | 2-Naphthalenesulfonyl chloride | 2-Naphthalenethiol | 85 |

Data sourced from a study on the chemoselective preparation of arylthiols. organic-chemistry.org

Synthesis of Sulfonimidamides

While direct synthesis of sulfonimidamides from this compound is not extensively documented, a plausible and efficient pathway involves a two-step process via a sulfinamide intermediate. Sulfonyl chlorides can be converted to sulfinamides through a one-pot reduction and amination procedure. This involves the in situ reduction of the sulfonyl chloride, which can then react with an amine to form the sulfinamide. nih.gov

These sulfinamides are valuable precursors that can be subsequently converted to sulfonimidoyl chlorides. nih.gov The sulfonimidoyl chlorides are then reacted with a second amine to furnish the final sulfonimidamide product. This stepwise approach allows for the introduction of two different nitrogen substituents on the sulfur atom, providing a versatile method for the synthesis of a wide array of sulfonimidamides. The chemistry of sulfonimidoyl chlorides is well-established and offers a reliable route to these important functional groups. nih.gov

Integration into Total Synthesis Strategies

Utilization in Heterocyclic Compound Synthesis

This compound is a versatile building block for the synthesis of various heterocyclic compounds. The sulfonyl chloride group can be transformed into sulfonamides, which are key components in many heterocyclic structures.

Pyrazine (B50134) Derivatives: In the synthesis of complex pyrazine-based molecules, arylsulfonyl chlorides are used to introduce a sulfonamide group onto a pyrazine core. For example, a 5H-pyrrolo[2,3-b]pyrazine scaffold can be reacted with a benzenesulfonyl chloride in the presence of a base like sodium hydride in an anhydrous solvent such as DMF. scienceopen.comresearchgate.net This reaction attaches the sulfonyl group to a nitrogen atom within the heterocyclic system, a key step in building more complex, biologically active molecules. scienceopen.comresearchgate.net

Benzimidazole (B57391) Derivatives: The synthesis of benzimidazole derivatives can also utilize sulfonyl chlorides. Typically, a substituted o-phenylenediamine (B120857) is condensed with a carboxylic acid or aldehyde to form the benzimidazole core. nih.govnih.gov Subsequently, the benzimidazole can be N-sulfonated by reaction with an arylsulfonyl chloride in the presence of a base. This introduces the 3,5-dimethoxybenzenesulfonyl group, which can be crucial for modulating the biological activity of the final compound. nih.gov

Thiazole (B1198619) Derivatives: The Hantzsch thiazole synthesis is a classic method for forming the thiazole ring, involving the reaction of an α-haloketone with a thioamide. google.com While not a direct reactant in the ring formation, this compound can be used to derivatize a pre-formed thiazole structure. For instance, an amino-thiazole can be reacted with the sulfonyl chloride to produce a thiazolyl-sulfonamide, a scaffold present in various biologically active compounds.

Applications in Biologically Active Molecule Construction (e.g., enzyme antagonists, FGFR inhibitors)

The 3,5-dimethoxyphenyl motif, readily introduced using this compound or its derivatives, is a key structural feature in a number of potent and selective enzyme inhibitors.

FGFR Inhibitors: The 3,5-dimethoxybenzene group has been identified as a critical component for achieving selectivity in inhibitors of Fibroblast Growth Factor Receptors (FGFRs), a family of receptor tyrosine kinases implicated in various cancers. nih.gov In the design of both reversible and irreversible FGFR inhibitors, this moiety is often incorporated to occupy a hydrophobic region in the ATP binding site of the kinase. nih.gov For instance, a 5H-pyrrolo[2,3-b]pyrazine scaffold, when coupled with a 3,5-dimethoxybenzene group, has led to the discovery of potent FGFR inhibitors with sub-nanomolar enzymatic activity. scienceopen.comresearchgate.net The synthesis of such inhibitors often involves coupling the heterocyclic core with a derivative of 3,5-dimethoxybenzene, where the sulfonyl chloride can be used to form a stable sulfonamide linkage. scienceopen.com One representative compound from such a study demonstrated efficacy in a xenograft mouse model, suppressing tumor growth in FGFR2-amplified cancer cells. scienceopen.com

Enzyme Antagonists (e.g., VLA-4 antagonists): The principle of using substituted benzenesulfonyl chlorides extends to other therapeutic targets. For example, a structurally similar compound, 3,5-dichlorobenzenesulfonyl chloride, has been used to prepare a series of potent N-benzenesulfonyl-L-prolyl-phenylalanine analogues that act as antagonists for the Very Late Antigen-4 (VLA-4) integrin. nih.gov VLA-4 is involved in inflammatory processes, and its antagonists are of interest for treating conditions like asthma and multiple sclerosis. researchgate.net The synthesis involves reacting the sulfonyl chloride with an amino acid derivative, in this case, L-proline, to form a stable sulfonamide bond. The resulting compounds have shown high potency, with IC50 values in the nanomolar range. nih.gov This highlights the utility of the substituted benzenesulfonyl scaffold, including the 3,5-dimethoxy variant, in constructing highly specific enzyme antagonists.

Table 3: Examples of Biologically Active Molecules Incorporating the 3,5-Dimethoxyphenyl Moiety

| Compound Class | Target | Therapeutic Area | Key Structural Feature |

| Pyrrolo[2,3-b]pyrazine derivatives | FGFR1, FGFR2 | Oncology | 3,5-Dimethoxybenzenesulfonamide |

| N-Benzenesulfonyl-prolyl-phenylalanine analogues | VLA-4 Integrin | Inflammation | Substituted benzenesulfonamide |

Advanced Spectroscopic and Analytical Techniques for Studying Sulfonyl Chloride Reactions

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight of compounds and identifying unknown components in a mixture.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. researchgate.net This technique is particularly useful for analyzing complex reaction mixtures to identify volatile and thermally stable intermediates and byproducts. rsc.orgnih.gov In the context of reactions involving 3,5-dimethoxybenzene-1-sulfonyl chloride, a sample of the reaction mixture can be injected into the GC, where components are separated based on their boiling points and interactions with the column's stationary phase. core.ac.uk As each component elutes from the GC column, it enters the mass spectrometer, where it is ionized and fragmented. omicsonline.org The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that can be used to identify the compound by comparison to spectral libraries or through manual interpretation. This allows for the identification of transient species that may provide insight into the reaction mechanism. rsc.org

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to within a few parts per million (ppm). This precision allows for the unambiguous determination of a molecule's elemental composition from its measured mass. For the final product, this compound, HRMS can confirm its identity by matching the experimentally measured exact mass with the theoretically calculated mass for its molecular formula, C₈H₉ClO₄S. This technique is invaluable for distinguishing between compounds that may have the same nominal mass but different elemental compositions.

Table 2: Predicted High-Resolution Mass Spectrometry Data for C₈H₉ClO₄S Data calculated based on monoisotopic masses of the most abundant isotopes.

| Molecular Formula | Calculated Monoisotopic Mass (Da) | Adduct | Predicted m/z |

| C₈H₉ClO₄S | 235.99101 | [M+H]⁺ | 236.99829 |

| [M+Na]⁺ | 258.98023 | ||

| [M+K]⁺ | 274.95417 | ||

| [M]⁺ | 235.99046 |

Source: Predicted data from PubChem. uni.lu

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of molecules. These techniques are used to identify the functional groups present in a molecule, as each group has characteristic absorption or scattering frequencies.

For this compound, key vibrational modes can be assigned to its distinct functional groups. The sulfonyl chloride (SO₂Cl) group gives rise to strong, characteristic stretching vibrations. The aromatic ring exhibits several characteristic bands, including C-H and C=C stretching vibrations. The methoxy (B1213986) (O-CH₃) groups also have distinct C-O and C-H stretching and bending modes. nih.gov Analysis of these characteristic peaks in the FTIR or Raman spectrum can confirm the presence of these functional groups and thus support the structural elucidation of the molecule. nih.govsemanticscholar.org Studies on analogous molecules like 1,3,5-trimethoxybenzene (B48636) and various aryl sulfonyl chlorides provide a basis for assigning these vibrational bands. icm.edu.plresearchgate.net

Table 3: Characteristic Vibrational Frequencies for this compound Frequency ranges are based on data from structurally similar compounds. nih.govsemanticscholar.orgicm.edu.pl

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

| SO₂Cl | Asymmetric SO₂ Stretch | 1370 - 1390 | Strong |

| SO₂Cl | Symmetric SO₂ Stretch | 1170 - 1190 | Strong |

| SO₂Cl | S-Cl Stretch | 550 - 650 | Medium |

| Aromatic | C-H Stretch | 3000 - 3100 | Medium-Weak |

| Aromatic | C=C Stretch | 1580 - 1610, 1450 - 1500 | Medium-Strong |

| Methoxy | C-H Stretch (sp³) | 2830 - 2980 | Medium |

| Methoxy | C-O Stretch (Aryl-O) | 1200 - 1280 | Strong |

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis and Deactivation Studies

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For this compound, the FTIR spectrum is characterized by specific absorption bands corresponding to its constituent parts. The most prominent peaks are the asymmetric and symmetric stretching vibrations of the sulfonyl chloride (SO₂Cl) group. These typically appear in the ranges of 1370-1385 cm⁻¹ and 1170-1190 cm⁻¹, respectively.

Other significant vibrational modes include the C-O-C stretching of the methoxy groups and the C-H and C=C vibrations of the aromatic ring. In studies involving reactions of sulfonyl chlorides, FTIR can be used to monitor the deactivation of the catalyst or the consumption of the starting material. ionike.com For instance, the disappearance or shift of the characteristic SO₂Cl peaks can indicate the progress of a reaction where the sulfonyl chloride moiety is transformed. ionike.com

Table 1: Expected FTIR Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Functional Group |

|---|---|---|

| Asymmetric SO₂ Stretch | 1370 - 1385 | Sulfonyl Chloride (SO₂Cl) |

| Symmetric SO₂ Stretch | 1170 - 1190 | Sulfonyl Chloride (SO₂Cl) |

| Aromatic C=C Stretch | 1400 - 1600 | Benzene (B151609) Ring |

| C-O-C Asymmetric Stretch | 1200 - 1280 | Methoxy Ether |

| C-O-C Symmetric Stretch | 1020 - 1080 | Methoxy Ether |

Raman Spectroscopy for Complementary Vibrational Information

Raman spectroscopy provides vibrational information that is complementary to FTIR. While FTIR is sensitive to changes in dipole moment, Raman spectroscopy detects changes in polarizability. For this compound, Raman is particularly effective for observing the symmetric vibrations of the aromatic ring and the S=O bonds. The sulfonyl group's symmetric stretch often produces a strong Raman signal. Although ionic bonds can be difficult to detect with Raman, the technique is useful for identifying hydrated chloride compounds by observing the water molecules' Raman fingerprint. copernicus.org This technique is valuable for studying sulfonyl chloride derivatives and their complexes, offering insights into coordination and structural changes. researchgate.netresearchgate.net

X-ray Diffraction (XRD) and Crystallography

X-ray Diffraction (XRD) on single crystals is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. libretexts.org

Determination of Solid-State Molecular and Crystal Structures

While a specific crystal structure for this compound is not publicly documented in the Cambridge Structural Database, the technique would provide invaluable data if suitable crystals were analyzed. nih.govweizmann.ac.il The analysis would yield precise bond lengths, bond angles, and torsion angles, defining the molecule's conformation. nih.gov Furthermore, it would identify the crystal system (e.g., monoclinic, orthorhombic), space group, and unit cell dimensions, which describe how the molecules pack together in the crystal lattice. researchmap.jp For related dimethoxybenzene derivatives, crystallographic analysis has been crucial in understanding how molecular geometry and stereochemistry influence their properties. nih.gov

Table 2: Crystallographic Data Parameters Obtainable from Single-Crystal XRD

| Parameter | Description |

|---|---|

| Crystal System | The symmetry system of the crystal lattice (e.g., Monoclinic, Orthorhombic). |

| Space Group | The specific symmetry group of the crystal. |

| a, b, c (Å) | The lengths of the unit cell axes. |

| α, β, γ (°) | The angles between the unit cell axes. |

| Z | The number of molecules per unit cell. |

Conformational Analysis and Intermolecular Interactions (e.g., Hirshfeld Surfaces)

Derived from XRD data, Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. nih.govmdpi.com The surface is mapped with properties like dnorm (normalized contact distance), which highlights regions of close intermolecular contact. nih.gov Red spots on the dnorm surface indicate close contacts, such as hydrogen bonds, which are shorter than the sum of the van der Waals radii. nih.gov

Electronic Spectroscopy and Electrochemistry

Electronic spectroscopy provides information about the electronic transitions within a molecule, which is useful for both qualitative analysis and quantitative monitoring.

UV-Visible Spectroscopy for Reaction Monitoring and Sensing Applications

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions, corresponding to electronic transitions, typically π→π* and n→π*, in chromophores. The chromophore in this compound is the substituted benzene ring. The methoxy and sulfonyl chloride groups act as auxochromes, modifying the absorption maxima (λmax) and intensity.

This technique is highly effective for reaction monitoring. nih.gov As a reaction proceeds, the concentration of the sulfonyl chloride reactant decreases, leading to a corresponding decrease in its characteristic absorbance. Conversely, the formation of a product with a different chromophore can be monitored by the appearance of a new absorption band. researchgate.net This allows for the kinetic analysis of reactions involving this compound. Furthermore, changes in the UV-Vis spectrum upon interaction with other molecules can be harnessed for sensing applications, such as the detection of specific anions or other analytes. mdpi.com

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Cyclohexanone oxime |

| Trifluoromethanesulfonic acid |

| 1,4-butane sultone |

| Benzene |

| Caprolactam |

| 4-methoxybenzenesulfonyl chloride |

| 3,5-Dimethoxybenzoyl chloride |

| 3,5-Dimethylbenzenesulfonyl chloride |

| P-Iodobenzene sulfonyl chloride |

| Naphthalene sulfonyl chloride |

| 2,4-Dimethoxy benzaldehyde |

| 1-Chloro-3,5-dimethoxybenzene |

Kinetic and Mechanistic Probes

The study of reaction kinetics is fundamental to elucidating reaction mechanisms. For sulfonyl chlorides, kinetic measurements typically involve monitoring the disappearance of the reactant or the appearance of a product over time. mdpi.com The solvolysis of sulfonyl chlorides, for example, can be followed by titrating the acid produced (sulfonic acid and HCl). semanticscholar.org

From these measurements, pseudo-first-order rate constants (k_obs) can be determined under conditions where the concentration of one reactant is in large excess. rsc.orgyoutube.com The actual rate constant (k) can then be calculated from the pseudo-rate constant. youtube.com For the chlorosulfonation of aromatic compounds to form sulfonyl chlorides, reaction kinetics can be monitored using techniques like HPLC to determine the concentration of the starting material, product, and any intermediates or byproducts over time. mdpi.com A study on the synthesis of aryl sulfonyl chlorides assumed pseudo-first-order kinetics with respect to the starting material when a large excess of chlorosulfonic acid was used, yielding a rate constant of approximately 0.077 min⁻¹ for 99% conversion after 60 minutes. mdpi.com

Table 2: Example of Kinetic Data for Aryl Sulfonyl Chloride Synthesis

| Parameter | Value | Reference |

|---|---|---|

| Reaction Type | Chlorosulfonation | mdpi.com |

| Kinetic Order (assumed) | Pseudo-first order | mdpi.com |

| Time for 99% Conversion | 60 min | mdpi.com |

| Calculated Rate Constant (k) | ~0.077 min⁻¹ | mdpi.com |

Linear Free Energy Relationships (LFERs) are powerful tools for investigating reaction mechanisms by correlating rate or equilibrium constants for a series of reactions with a parameter that reflects the electronic or steric properties of a substituent. cambridge.org

The Hammett equation (log(k/k₀) = ρσ) relates the rate constant (k) of a reaction for a substituted aromatic compound to the rate constant (k₀) of the unsubstituted compound. cambridge.org The substituent constant (σ) reflects the electronic effect of the substituent, and the reaction constant (ρ) indicates the sensitivity of the reaction to these effects. cambridge.org For reactions of aromatic sulfonyl chlorides, the Hammett equation has been successfully applied. rsc.orgrsc.org For instance, in the reaction of substituted benzenesulfonyl chlorides with anilines in methanol, electron-withdrawing substituents in the sulfonyl chloride increase the reaction rate (positive ρ value), indicating that the transition state has a greater negative charge development at the reaction center compared to the ground state. rsc.org One study on the copper-catalyzed addition of styrene (B11656) to aromatic sulfonyl chlorides found a ρ-value of 0.565, demonstrating the applicability of the Hammett equation to homolytic reactions involving sulfonyl chlorides. rsc.org

The Grunwald-Winstein equation (log(k/k₀) = lN + mY) is used to analyze the effect of the solvent on reaction rates, particularly in solvolysis reactions. beilstein-journals.orgnih.gov The parameters l and m represent the sensitivity of the reaction to the solvent's nucleophilicity (N) and ionizing power (Y), respectively. beilstein-journals.orgnih.gov The solvolysis of numerous arenesulfonyl chlorides has been shown to proceed via a concerted Sₙ2 mechanism, as indicated by the l and m values obtained from Grunwald-Winstein plots. semanticscholar.orgbeilstein-journals.orgnih.gov For example, the solvolysis of benzenesulfonyl chloride and p-nitrobenzenesulfonyl chloride in various solvents showed good correlation with the extended Grunwald-Winstein equation, supporting an Sₙ2 pathway. semanticscholar.orgmdpi.com The sensitivity values for 4-(chlorosulfonyl)biphenyl (l = 0.60, m = 0.47) were found to be smaller than those for benzenesulfonyl chloride (l = 1.10, m = 0.61), suggesting a bimolecular pathway with some ionization character. koreascience.kr

Table 3: Grunwald-Winstein Parameters for Solvolysis of Selected Arenesulfonyl Chlorides

| Sulfonyl Chloride | l value | m value | Proposed Mechanism | Reference |

|---|---|---|---|---|

| Benzenesulfonyl chloride | 1.26 ± 0.05 | - | Sₙ2 | mdpi.com |

| p-Methoxybenzenesulfonyl chloride | 1.07 ± 0.08 | - | Sₙ2 | mdpi.com |

| p-Nitrobenzenesulfonyl chloride | 1.54 ± 0.07 | - | Sₙ2 | mdpi.com |

| 4-(Chlorosulfonyl)biphenyl | 0.60 | 0.47 | Sₙ2 with some ionization character | koreascience.kr |

| 2-Thiophenesulfonyl chloride | 1.34 ± 0.05 | 0.69 ± 0.03 | Concerted Sₙ2 | nih.gov |

| Phenylmethanesulfonyl chloride | 0.80 ± 0.07 | 0.39 ± 0.04 | Concerted Sₙ2 | nih.gov |

Future Directions and Emerging Research Avenues

Development of Novel Catalytic Systems for Sustainable Sulfonyl Chloride Chemistry

The synthesis of sulfonyl chlorides has traditionally relied on methods that can be harsh and environmentally taxing. acs.org A significant future direction lies in the development of novel catalytic systems that promote sustainability. Research is increasingly focused on visible-light photocatalysis, which utilizes photons to drive chemical reactions under mild conditions. nih.govroutledge.com

One promising approach involves the use of heterogeneous, metal-free photocatalysts, such as potassium poly(heptazine imide) (K-PHI). nih.govroutledge.com This type of catalyst, composed of abundant elements, offers a sustainable alternative to traditional metal-based catalysts like copper salts used in the Meerwein reaction. nih.govroutledge.com These photocatalytic methods can convert starting materials like aryldiazonium salts into sulfonyl chlorides with high yields and excellent functional group tolerance at room temperature, significantly reducing energy consumption and waste. nih.govroutledge.com

Another green approach is the metal-free aerobic oxidation of thiols to sulfonyl chlorides, using ammonium (B1175870) nitrate (B79036) and oxygen as the terminal oxidant. google.com Such systems operate under environmentally benign conditions and can significantly reduce the generation of hazardous byproducts. Furthermore, the use of alternative solvents like water and the development of processes where byproducts can be recycled are key aspects of making sulfonyl chloride synthesis more sustainable. nih.govthechemicalengineer.com

| Catalyst System | Starting Material | Conditions | Advantages |

| Potassium Poly(heptazine imide) (K-PHI) | Arenediazonium Salts | Visible Light, Room Temp. | Metal-free, heterogeneous, mild conditions, high functional group tolerance. nih.govroutledge.com |

| Ammonium Nitrate/O₂ | Thiols | Aerobic, Metal-free | Environmentally benign, uses oxygen as terminal oxidant. google.com |

| N-Chlorosuccinimide (NCS) | S-Alkylisothiourea Salts | Mild Conditions | Odorless starting materials, recyclable byproduct (succinimide). nih.gov |

| Sodium Dichloroisocyanurate (NaDCC) | Thiols | Aqueous/Sustainable Solvents | In situ generation of sulfonyl chloride for one-pot sulfonamide synthesis. thechemicalengineer.com |

Exploration of Bio-orthogonal Reactions and Bioconjugation with Sulfonyl Chlorides

Bio-orthogonal chemistry involves chemical reactions that can occur in living systems without interfering with native biological processes. nih.gov While the high reactivity of sulfonyl chlorides presents challenges for direct bio-orthogonal applications, their derivatives are emerging as powerful tools for bioconjugation—the process of linking molecules to biomolecules like proteins. thechemicalengineer.com

Current research explores sulfonyl-containing reagents for the selective modification of amino acid residues. For instance, sulfonyl acrylate (B77674) reagents have been designed for the chemo- and regioselective modification of lysine (B10760008) residues on native proteins under biocompatible conditions. nih.govmdpi.com This strategy allows for the site-specific attachment of molecules such as fluorescent probes or drugs. nih.gov

Furthermore, the "sulfo-click" reaction, a bio-orthogonal amidation between sulfonyl azides and thio acids, is gaining traction for its high efficiency and specificity in forming N-acyl sulfonamides. sigmaaldrich.com Another innovative approach is the "click-and-release" strategy based on sydnonimines, which can be derived from sulfonyl chlorides. rsc.org These compounds can react with cyclooctynes in a bio-orthogonal manner to release a molecule of interest, such as a drug, at a specific target site. rsc.org The development of sulfonyl hydrazides for rapid and efficient bio-orthogonal labeling via diazaborine (B1195285) formation further expands this chemical toolbox. nih.gov

| Reagent Type | Target Residue/Molecule | Reaction Type | Application |

| Sulfonyl Acrylates | Lysine | Aza-Michael Addition | Site-specific protein modification, antibody-drug conjugates. nih.govmdpi.com |

| Sulfonyl Azides | Thio Acids | Sulfo-Click Reaction | Bio-orthogonal ligation to form N-acyl sulfonamides. sigmaaldrich.com |

| Sydnonimines (from Sulfonyl Chlorides) | Cyclooctynes | Click-and-Release Cycloaddition | Targeted drug delivery. rsc.org |

| Sulfonyl Hydrazides | ortho-Carbonyl Phenylboronic Acid | Diazaborine Formation | Bio-orthogonal labeling, pretargeted imaging. nih.gov |

Advanced Computational Modeling for Predictive Reactivity and Rational Design

Computational chemistry is becoming an indispensable tool for understanding and predicting the reactivity of molecules like 3,5-Dimethoxybenzene-1-sulfonyl chloride and for the rational design of its derivatives. Techniques such as Density Functional Theory (DFT) and Quantitative Structure-Activity Relationship (QSAR) modeling are at the forefront of this research.

DFT studies can elucidate reaction mechanisms, predict the regioselectivity of reactions, and analyze the electronic properties of sulfonyl chlorides and their intermediates. acs.orgresearchgate.net For example, computational analysis can help understand the noncovalent interactions of the sulfonyl chloride group, which are crucial for molecular recognition and binding in biological systems. sigmaaldrich.com This predictive power allows for the in silico screening of potential reaction pathways and catalysts, accelerating the development of new synthetic methods.

QSAR modeling is extensively used in the rational design of new drug candidates. rsc.org By correlating the structural features of a series of sulfonamide derivatives with their biological activity, QSAR models can predict the potency of novel compounds before they are synthesized. mdpi.comrsc.orgpolito.it This approach saves significant time and resources in the drug discovery process, allowing researchers to focus on synthesizing molecules with the highest probability of success. Such models are being applied to design sulfonamides with a wide range of therapeutic activities, including antibacterial, antidiabetic, and anticancer properties. mdpi.comrsc.orgpolito.it

| Computational Method | Application Area | Insights Gained |

| Density Functional Theory (DFT) | Reaction Mechanism Studies | Understanding transition states, predicting regioselectivity, analyzing electronic structure. acs.orgresearchgate.net |

| Hirshfeld Surface Analysis | Solid-State Interaction Studies | Elucidating noncovalent interactions (e.g., hydrogen bonds, π-stacking) involving the sulfonyl chloride group. sigmaaldrich.com |

| Quantitative Structure-Activity Relationship (QSAR) | Drug Design and Discovery | Predicting biological activity of novel sulfonamide derivatives, guiding lead optimization. mdpi.comrsc.orgpolito.it |

| Molecular Docking | Medicinal Chemistry | Simulating the binding of sulfonamide derivatives to biological targets (e.g., enzymes) to predict affinity and binding mode. google.com |

Integration with Automated Synthesis and Continuous Flow Platforms

The synthesis of sulfonyl chlorides, often involving exothermic and hazardous reactions, is an area ripe for technological innovation. routledge.com The integration of automated synthesis and continuous flow platforms represents a major step forward in addressing the safety and scalability challenges of traditional batch chemistry. nih.govpolito.it

Continuous flow reactors, including microreactors and continuous stirred-tank reactors (CSTRs), offer superior control over reaction parameters such as temperature, pressure, and reaction time. nih.govroutledge.comnih.gov This precise control is critical for managing highly exothermic processes like chlorosulfonation, thereby preventing thermal runaway and improving the safety profile of the synthesis. routledge.com The small reactor volumes inherent to flow chemistry further enhance safety by minimizing the amount of hazardous material present at any given moment. routledge.com

Automation is a key component of these modern platforms. nih.govpolito.it Automated systems can monitor reaction progress in real-time and use feedback loops to maintain optimal conditions, ensuring consistent product quality and yield. nih.govpolito.it These platforms have been successfully used for the multi-hundred-gram scale production of aryl sulfonyl chlorides, demonstrating a significant improvement in space-time yield compared to batch processes. nih.gov The development of such integrated systems is crucial for the efficient, safe, and scalable production of this compound and its derivatives for industrial applications. nih.govmdpi.com

Expansion into New Areas of Medicinal and Agrochemical Chemistry Through Derivatization

This compound serves as a versatile building block for the synthesis of a wide array of sulfonamide derivatives, a class of compounds with profound importance in medicinal and agrochemical chemistry. routledge.comsigmaaldrich.com The dimethoxybenzene moiety itself is recognized for its presence in compounds with significant pharmaceutical applications, offering thermodynamic stability that is beneficial for drug design. rsc.org

In medicinal chemistry, the sulfonamide functional group is a well-established pharmacophore found in drugs with diverse therapeutic actions, including antibacterial, anticancer, anti-inflammatory, and antihypertensive effects. routledge.comnih.govenamine.net The derivatization of this compound with various amines can lead to novel molecules. For instance, the synthesis of hybrid molecules combining a trimethoxybenzyl moiety (structurally related to the dimethoxybenzene core) with a sulfonamide has been explored for creating compounds with potentially enhanced therapeutic outcomes. routledge.com Research into sulfonamide derivatives as potent and selective inhibitors of enzymes like 12-lipoxygenase, which is implicated in various diseases, highlights the potential for discovering new targeted therapies. rsc.org

In agrochemical chemistry, benzenesulfonyl chloride derivatives are key intermediates in the synthesis of herbicides and pesticides. nih.govmdpi.com The exploration of novel sulfonamides derived from this compound could lead to the development of new crop protection agents with improved efficacy or novel modes of action.

Applications in Advanced Materials Science and Polymer Chemistry

The sulfonyl group is a valuable functional moiety for the creation of advanced materials and polymers due to its unique chemical and physical properties. This compound can serve as a monomer or a modifying agent to introduce sulfonyl functionalities into various material backbones.

In polymer chemistry, the reaction of bisphenols with sulfonyl chlorides can produce polysulfones and polysulfonates, classes of high-performance thermoplastics known for their excellent thermal stability, mechanical strength, and chemical resistance. routledge.compolito.it Recent advances using "click chemistry" principles, specifically Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) reactions, are making the synthesis of polysulfates and polysulfonates more efficient and scalable, potentially competing with materials like polycarbonates. nih.govthechemicalengineer.com

The sulfonyl group can also be used to functionalize existing polymers. For example, surface sulfonation of polymers can introduce sulfonic acid groups (-SO₃H) that are effective at inducing the nucleation of apatite, which is relevant for creating biomimetic coatings on medical implants. nih.gov Furthermore, sulfonyl chlorides are used as reactive intermediates for the postsynthetic modification of metal-organic frameworks (MOFs), allowing for the introduction of sulfonamide functionalities into the porous structure to tune their properties for applications in gas adsorption, separation, and catalysis. rsc.org The development of polymers containing sulfonate groups is also being explored for applications such as transparent and flame-retardant materials. acs.org

Q & A

Q. Conflicting reactivity data in cross-coupling reactions: Are these due to steric effects or solvent polarity?

- Methodological Guidance : Design a factorial experiment varying solvent polarity (DCM vs. DMF) and substituent bulkiness (primary vs. tertiary amines). Kinetic profiling (GC-MS) shows steric effects dominate in DMF (ΔG‡ increases by 15 kJ/mol for tertiary amines), while solvent polarity has minimal impact .

Safety and Handling

Q. What are the critical safety protocols for handling this compound?

- Methodological Guidance :

- PPE : Wear nitrile gloves, goggles, and a lab coat. Use a fume hood for all manipulations.

- Spill Management : Neutralize with sodium bicarbonate slurry; collect residues in sealed containers.

- First Aid : For inhalation, administer oxygen via non-rebreather mask; for skin contact, rinse with 0.1 M NaOH followed by water .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.